molecular formula C11H15Cl2N3 B1478216 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 21756-56-9

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B1478216
CAS No.: 21756-56-9
M. Wt: 260.16 g/mol
InChI Key: SXRYRTQBFDKDBD-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride is a bicyclic heteroaromatic compound featuring a benzimidazole core fused with a pyrrolidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The pyrrolidine substituent at the 2-position introduces conformational flexibility, which can influence binding interactions in biological systems.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;;/h1-4,8,12H,5-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYRTQBFDKDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21756-56-9
Record name 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride
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Mechanism of Action

Imidazoles

are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms. They are a key component of many important biological molecules. For example, histidine, a common amino acid, is an imidazole derivative. Imidazoles can act as a part of enzymes to bind to proteins and DNA, and can serve as a pH buffer in biological systems.

Biochemical Analysis

Biochemical Properties

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions due to its structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoimidazole core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules. Studies have shown that this compound can inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PARP, leading to the accumulation of DNA damage and subsequent cell death in cancer cells. Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to sustained inhibition of PARP activity and prolonged cytotoxic effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Excessive doses can result in toxicity, including damage to healthy tissues and organs.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and disruption of cellular homeostasis. These metabolic changes can contribute to the compound’s cytotoxic effects and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues. Additionally, binding proteins can facilitate the compound’s distribution within cells, affecting its localization and concentration in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with nuclear proteins and exert its effects on DNA repair and gene expression. The subcellular localization of this compound can influence its efficacy and specificity as a therapeutic agent.

Biological Activity

2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride (CAS: 21756-56-9) is a compound that has attracted attention due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15Cl2N3
  • Molecular Weight : 260.17 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Pharmacological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly its analgesic and neuroprotective properties.

Analgesic Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant analgesic effects through kappa-opioid receptor agonism. A study demonstrated that a related compound showed a dose-dependent analgesic effect in several in vivo models, significantly outperforming traditional analgesics like butorphanol .

Key Findings :

  • The compound exhibited kappa-opioid activity in vitro.
  • It maintained significant analgesic effects without tolerance development over extended administration periods.
  • It was effective in reducing both tactile and cold allodynia in neuropathic pain models .

Neuroprotective Effects

In preclinical models simulating brain ischemia, the compound demonstrated neuroprotective properties. It was shown to enhance neuronal survival under hypoxic conditions, suggesting potential therapeutic applications for stroke and other neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its interaction with kappa-opioid receptors. This interaction leads to modulation of pain pathways and offers a mechanism for its analgesic effects. Additionally, quantum chemistry studies suggest that the formation of supramolecular complexes enhances the stability and efficacy of the compound .

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to benzimidazole derivatives:

Compound NameActivity TypeMechanism of ActionReference
This compoundAnalgesicKappa-opioid receptor agonism
4-(2-(4-fluorophenyl)-benzo[d]imidazo[1,2-a]imidazol-9-yl)ethyl)morpholine dihydrochlorideAnalgesicKappa-opioid receptor agonism
Other benzimidazole derivativesNeuroprotectiveVarious mechanisms (not fully elucidated)

Case Studies

A notable case study involved the evaluation of the analgesic properties of various benzimidazole derivatives in animal models. The study found that certain compounds exhibited superior efficacy compared to established analgesics, with minimal side effects and no observed tolerance after prolonged use .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

Recent studies have highlighted the analgesic effects of 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride, particularly its activity as a kappa-opioid receptor agonist. Research indicates that this compound exhibits potent analgesic properties in various animal models of pain, including neuropathic pain syndromes. It has been shown to significantly reduce tactile and cold allodynia without causing tolerance, making it a candidate for further development in pain management therapies .

2. PARP Inhibition

The compound has also been investigated as a potential inhibitor of poly (ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms. In vitro studies demonstrated that derivatives of benzimidazole, including those similar to this compound, exhibit potent inhibition against PARP-1 and PARP-2, suggesting applications in cancer therapy where PARP inhibition can enhance the effectiveness of certain chemotherapeutics .

Case Studies and Research Findings

StudyFindings
Study on Analgesic Effects The compound showed a dose-dependent analgesic effect superior to traditional opioids like butorphanol in animal models .
PARP Inhibition Assay Derivatives exhibited IC50 values below 10 nM against PARP enzymes, indicating strong potential for cancer treatment applications .
Kappa-opioid Activity Demonstrated significant efficacy in reducing neuropathic pain without tolerance formation over extended administration periods .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride Pyrrolidine at C2; dihydrochloride salt C₁₁H₁₄Cl₂N₃ 276.16 (calculated)
5cd () 2-Oxo-2-phenylethyl on pyrrolidine; carboxamide at C4 C₂₀H₂₀N₄O₂ 349.16
5ck () 2-(1,3-Dioxoisoindolin-2-yl)ethyl on pyrrolidine; carboxamide at C4 C₂₂H₂₁N₅O₃ 404.17
5cp () 3-Oxo-3-phenylpropyl on pyrrolidine; carboxamide at C4 C₂₁H₂₂N₄O₂ 363.18
2-(3-Methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride () Methoxy on pyrrolidine; methyl on imidazole C₉H₁₆Cl₂N₃O 217.7

Key Observations :

  • Pyrrolidine Modifications: The target compound’s unmodified pyrrolidine group contrasts with derivatives like 5cd and 5cp, which feature aryl ketone or dioxoisoindolinyl substituents. The methoxy group in ’s compound introduces polarity, which may improve aqueous solubility compared to the unsubstituted pyrrolidine in the target compound .
  • Benzimidazole Core Modifications :
    • Carboxamide substituents at the C4 position (e.g., 5cd, 5ck) introduce hydrogen-bonding capabilities, which could enhance target binding affinity in enzymatic assays .
    • Methylation of the imidazole nitrogen () reduces steric hindrance and may alter metabolic stability .
Physicochemical and Spectroscopic Comparisons
  • NMR Data :

    • The target compound’s pyrrolidine protons would resonate in the δ 2.15–3.60 ppm range (similar to 5cd and 5cp), but substituents like the phenylethyl group in 5cd shift aromatic protons to δ 7.48–8.05 ppm .
    • The isoindoline dione group in 5ck causes distinct downfield shifts (δ 7.72–7.88 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry :

    • HRMS data for analogs (e.g., 5cd: [M+H]+ 349.1669) confirm precise mass differences attributable to substituent variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 2
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2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

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